molecular formula C14H23N3OS B2777764 N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)propionamide CAS No. 954689-94-2

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)propionamide

Cat. No. B2777764
CAS RN: 954689-94-2
M. Wt: 281.42
InChI Key: GTXFBXWBYUBPCX-UHFFFAOYSA-N
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Description

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)propionamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound is also known by its chemical formula, C15H24N2OS, and is commonly referred to as MPTP.

Scientific Research Applications

Anticancer and Antibacterial Activities

Synthesis and Characterization for Anticancer Application : A study by Shareef et al. (2016) synthesized derivatives related to N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)propionamide, demonstrating their potential in anticancer activity. These compounds showed significant antibacterial and antifungal activities and were characterized for their interaction with carrier proteins such as Human Serum Albumin (HSA), highlighting their potential in cancer treatment through binding kinetics and molecular docking studies Shareef et al., 2016.

Antibacterial Agents

Development of Arylpiperazinyl Oxazolidinones : Jang et al. (2004) focused on synthesizing arylpiperazin-1-yl-3-phenyloxazolidin-2-one derivatives, including modifications of the N-substituents, to create potent antibacterial agents against resistant strains such as MRSA and VRE. This research highlights the versatility of the piperazine class in addressing bacterial resistance Jang et al., 2004.

Antimicrobial and Enzyme Inhibitory Properties

Hybrid Molecules Containing Penicillanic and Cephalosporanic Acid Moieties : Başoğlu et al. (2013) reported on the synthesis of compounds containing ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, exploring their antimicrobial, antilipase, and antiurease activities. This study underscores the potential of integrating the piperazine structure into molecules for enhanced biological activities Başoğlu et al., 2013.

Novel Drug Discovery and Synthesis Techniques

Discovery of NK1 Receptor Antagonists : Di Fabio et al. (2009) explored the synthesis of C-phenylpiperazine derivatives, including N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)propionamide analogs, as potent NK1 receptor antagonists. This research is crucial for the development of new therapeutic agents targeting the NK1 receptor, showing the compound's relevance in drug discovery Di Fabio et al., 2009.

properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS/c1-3-14(18)15-10-13(12-4-9-19-11-12)17-7-5-16(2)6-8-17/h4,9,11,13H,3,5-8,10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXFBXWBYUBPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC(C1=CSC=C1)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)propionamide

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